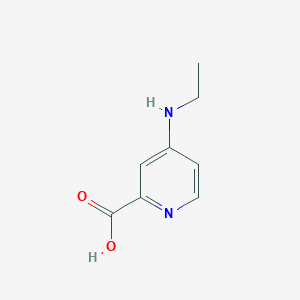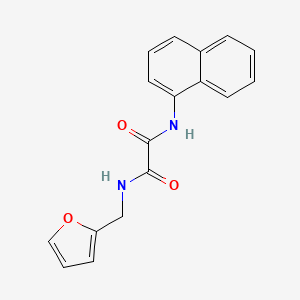
4-Phenylhepta-1,6-dien-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
Amines, including “4-Phenylhepta-1,6-dien-4-amine”, can undergo a variety of chemical reactions. For example, in the Hofmann elimination reaction, an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt . This salt then undergoes elimination to give an alkene on heating with a base, typically silver oxide, Ag2O .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 0.9±0.1 g/cm3 and a boiling point of 276.9±29.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Complexes : This compound has been used in the synthesis and characterization of lanthanide complexes. For example, Liu et al. (1992) reported the synthesis and characterization of lanthanide complexes with potentially heptadentate (N4O3) amine phenols derived from the condensation reactions of tris(2-aminoethyl)amine with salicylaldehyde compounds (Liu, Gelmini, Rettig, Thompson, & Orvig, 1992).
Fluorescence Enhancement Studies : Yang, Chiou, and Liau (2002) explored the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, demonstrating the "amino conjugation effect" (Yang, Chiou, & Liau, 2002).
Photoredox Catalysis in Synthesis : Ociepa, Turkowska, and Gryko (2018) presented a metal-free photoredox strategy for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from redox-activated primary amine derivatives (Ociepa, Turkowska, & Gryko, 2018).
Synthesis of Heterocycles : Bianchi et al. (2014) described a method for synthesizing N-fused pyrroles through a protocol involving ring opening of nitrothiophenes with amines (Bianchi, Maccagno, Petrillo, Scapolla, Tavani, & Tirocco, 2014).
Exploring Amino Group Reactivity : Schaur (2003) discussed the reactivity of 4-hydroxynonenal, a lipid peroxidation product, with the amino group being a primary reactant (Schaur, 2003).
Catalytic Applications in Organic Synthesis : Wang, Lu, and Ishihara (2018) explored the use of 2,4-bis(trifluoromethyl)phenylboronic acid in dehydrative amidation between carboxylic acids and amines, showcasing its catalytic utility in synthetic applications (Wang, Lu, & Ishihara, 2018).
Safety and Hazards
While specific safety and hazard information for “4-Phenylhepta-1,6-dien-4-amine” is not available, a similar compound, “4-methylhepta-1,6-dien-4-amine”, has been classified as dangerous with hazard statements including H225, H302, H312, H314, H332, H335 . These indicate that the compound is highly flammable, harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .
Zukünftige Richtungen
The future directions of “4-Phenylhepta-1,6-dien-4-amine” could involve its use in the synthesis of novel materials and in the study of organic reactions. Additionally, a silicon-containing aryl/penta-1,4-dien-3-one/amine hybrid has shown remarkable broad-spectrum antiproliferative effects on various human breast cancer cell lines , suggesting potential future directions in medicinal chemistry.
Wirkmechanismus
Target of Action
Similar compounds have shown significant antibacterial and antiviral activities .
Mode of Action
The mode of action of 4-Phenylhepta-1,6-dien-4-amine involves a radical 1,4- or 1,5-alkenyl migration . This process comprises a regioselective perfluoroalkyl radical addition with subsequent alkenyl migration and concomitant deprotonation to generate a ketyl radical anion .
Biochemical Pathways
The compound’s radical 1,4- or 1,5-alkenyl migration mechanism suggests it may influence pathways involving unactivated alkenes .
Result of Action
The result of the action of this compound is the generation of a ketyl radical anion through a radical 1,4- or 1,5-alkenyl migration . This process increases the complexity of organic compounds .
Eigenschaften
IUPAC Name |
4-phenylhepta-1,6-dien-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-3-10-13(14,11-4-2)12-8-6-5-7-9-12/h3-9H,1-2,10-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAIICBSZOFPLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC=C)(C1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-cyano-6-pyridin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2764921.png)


![2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2764928.png)



![N-(3-chloro-4-methoxyphenyl)-2-((7-(3-fluorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2764935.png)
![8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2764936.png)

![3-(4-fluorophenyl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2764940.png)


![N-[(6-Methylpyridin-3-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2764943.png)